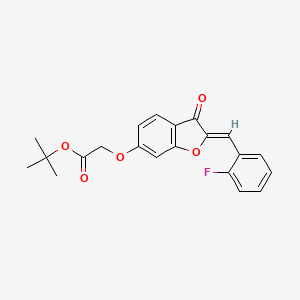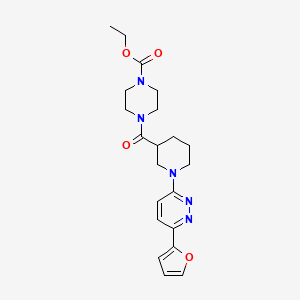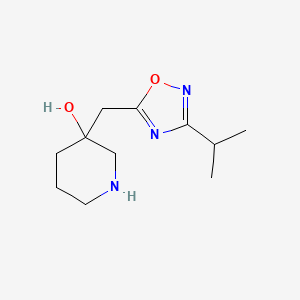
3-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-ol” is a chemical compound with the IUPAC name 3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-ol . It has a molecular weight of 225.29 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19N3O2/c1-8(2)10-13-9(16-14-10)6-11(15)4-3-5-12-7-11/h8,12,15H,3-7H2,1-2H3 . This indicates that the compound contains 11 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 225.29 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Biological Activity and Therapeutic Potential
Compounds bearing the 1,2,4-oxadiazole moiety, similar to 3-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-ol, have been extensively studied for their biological activities. These activities include antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Khalid et al., 2016). Additionally, their role as histamine H3 receptor ligands with good to excellent affinities indicates applications in identifying and understanding binding sites on the histamine H3 receptor, which can be pivotal in developing drugs for central nervous system disorders (Amon et al., 2007).
Anticancer Activity
The synthesis of new derivatives, such as those incorporating the 1,2,4-oxadiazole ring with piperidine or pyrrolidine, has shown strong antimicrobial activity and potential anticancer properties. These derivatives underscore the importance of structural studies to understand their antimicrobial effect, paving the way for designing compounds with optimized therapeutic profiles (Krolenko et al., 2016). Furthermore, the exploration of tubulin inhibition by certain 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides offers a new chemotype for antiproliferative agents, potentially contributing to cancer therapy (Krasavin et al., 2014).
Structural and Conformational Studies
Crystal structure analyses of compounds related to 3-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-3-ol, such as those involving derivatives of (1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate, reveal significant insights into the conformational preferences and interactions of these molecules. Such studies are crucial for understanding the molecular basis of their biological activities and for designing molecules with enhanced efficacy and specificity (Raghuvarman et al., 2014).
Synthesis and Chemical Properties
The synthetic methodologies developed for the preparation of these compounds are notable for their potential application in creating a wide array of derivatives with varied biological activities. Innovations in synthetic routes facilitate the exploration of structure-activity relationships, essential for drug development (Rehman et al., 2018).
properties
IUPAC Name |
3-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)10-13-9(16-14-10)6-11(15)4-3-5-12-7-11/h8,12,15H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJMCPBKARMDKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CC2(CCCNC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2977909.png)
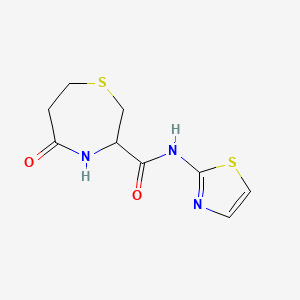
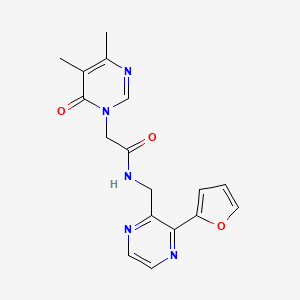
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2977916.png)
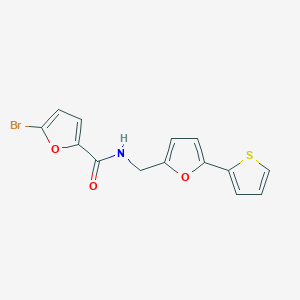

![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2977921.png)
![tert-butyl 4-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2977922.png)
![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2977923.png)
![2-chloro-N-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977924.png)
![4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2977925.png)
